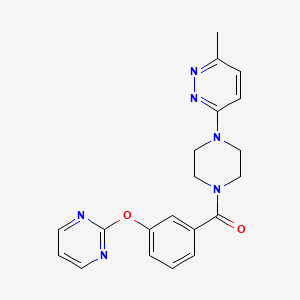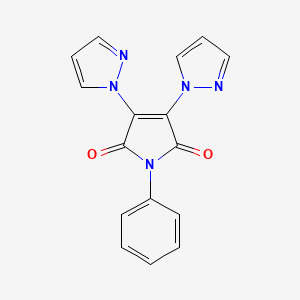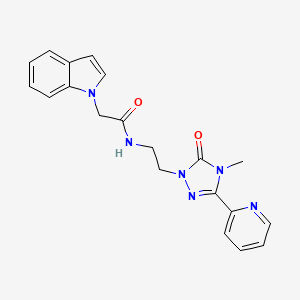![molecular formula C26H19ClN2S2 B2968767 4-Benzhydrylsulfanyl-5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidine CAS No. 670271-20-2](/img/structure/B2968767.png)
4-Benzhydrylsulfanyl-5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzhydrylsulfanyl-5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidine is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a thieno[2,3-d]pyrimidine derivative, which is a class of compounds that has shown promising results in the treatment of various diseases.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Evaluation
The compound 4-Benzhydrylsulfanyl-5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidine has been explored for its potential in synthesizing new pyrimidines and condensed pyrimidines with antimicrobial activities. In a study, various derivatives were synthesized through reactions involving benzylidenemalononitrile and methyl iodide, yielding products with significant antimicrobial activity against Gram-positive and Gram-negative bacteria, indicating the compound's utility in developing new antimicrobial agents (Abdelghani et al., 2017).
Crystal Structure Analysis
Research on pyrimethamine, a related antifolate drug used in anti-malarial chemotherapy, has shown that pyrimidine and aminopyrimidine derivatives, similar in structure to 4-Benzhydrylsulfanyl-5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidine, are significant for their natural occurrence and biological importance. Crystal structure analysis of such compounds provides insights into their potential interactions and applications in medical chemistry, revealing detailed binding modes and associations that could be relevant for the development of new therapeutic agents (Balasubramani et al., 2007).
Antimicrobial and Antifungal Activity
Another study on thienopyrimidine derivatives, including structures similar to 4-Benzhydrylsulfanyl-5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidine, demonstrated their synthesis and subsequent evaluation for antimicrobial and antifungal activities. These compounds showed promising results against various bacterial and fungal strains, indicating their potential as new antimicrobial and antifungal agents. Such research underscores the versatility of thienopyrimidine derivatives in the development of new therapeutic drugs (Kolisnyk et al., 2015).
Nonlinear Optical (NLO) Properties
Research into the nonlinear optical (NLO) properties of thienopyrimidine derivatives has revealed significant potential in fields such as medicine and nonlinear optics. Studies have demonstrated that derivatives of 4-Benzhydrylsulfanyl-5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidine exhibit considerable NLO characteristics, making them suitable for optoelectronic applications. These findings highlight the importance of such compounds in the development of new materials with advanced optical properties (Hussain et al., 2020).
Mecanismo De Acción
The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response against vital inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and interleukins. Specific pyrimidines exhibit potent anti-inflammatory effects .
Propiedades
IUPAC Name |
4-benzhydrylsulfanyl-5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19ClN2S2/c1-17-22(18-12-14-21(27)15-13-18)23-25(30-17)28-16-29-26(23)31-24(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-16,24H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQIDAXCRCFSZJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(S1)N=CN=C2SC(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19ClN2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzhydrylthio)-5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-6-oxo-1-[3-(trifluoromethyl)benzyl]-N-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridinecarboxamide](/img/structure/B2968684.png)

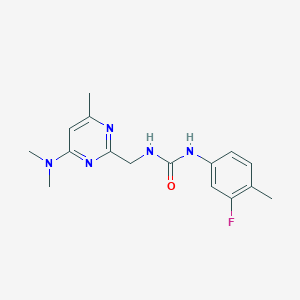
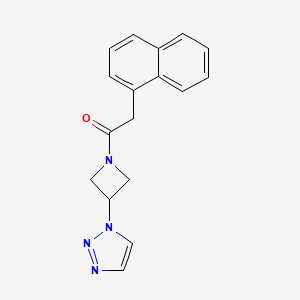
![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-8-hydroxy-2H-chromen-2-one](/img/structure/B2968689.png)

![(5-Fluoropyridin-3-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2968695.png)

![5-bromo-N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide](/img/structure/B2968697.png)
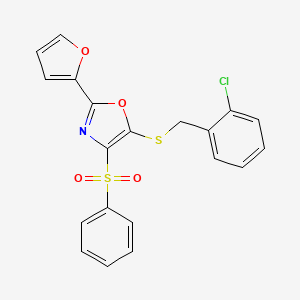
![3-fluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide](/img/structure/B2968702.png)
